N-boc-thienylalanine
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(10(14)15)13(9-6-5-7-18-9)11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOLSQGBVNXEG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-thienylalanine typically involves the protection of the amino group of thienylalanine with a Boc group. The process begins with the reaction of thienylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is this compound, which can be purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as H-BEA zeolite, can enhance the efficiency and yield of the reaction. These methods allow for the continuous production of this compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions: N-boc-thienylalanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thienyl group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Free thienylalanine.
Scientific Research Applications
Chemistry
- Peptide Synthesis : N-Boc-thienylalanine is widely used as a building block for synthesizing peptides. Its unique thienyl side chain can impart distinct electronic and steric properties to peptides, making them suitable for various biological applications.
- Cross-Coupling Reactions : The Negishi cross-coupling reaction has been effectively utilized to incorporate thienyl functionalities into amino acids. This method allows for the formation of complex amino acid derivatives with high yields, enhancing the repertoire of available building blocks for peptide synthesis .
Biology
- Enzyme-Substrate Interactions : this compound serves as a model compound to study enzyme-substrate interactions and protein folding. Its incorporation into proteins can help elucidate the behavior of thienyl-containing amino acids in biological systems.
- Protein Synthesis : Research has demonstrated that thienylalanines can be incorporated into proteins in place of tryptophan, providing insights into protein function and stability. For example, studies have shown that β-(thienopyrrolyl)alanines can support cellular growth in auxotrophic strains of E. coli when used alongside tryptophan .
Medicine
- Pharmaceutical Development : this compound is employed in the design of peptide-based drugs. Its structural properties can enhance the pharmacological profiles of therapeutic peptides, making them more effective against various diseases .
- Antibiotic Research : The compound's ability to mimic essential amino acids positions it as a potential candidate for developing novel antibiotics or antagonists targeting specific biological pathways .
Case Studies
Mechanism of Action
N-boc-thienylalanine can be compared with other Boc-protected amino acids, such as N-boc-phenylalanine and N-boc-tryptophan:
N-boc-phenylalanine: Similar to this compound, it has a phenyl group instead of a thienyl group. It is widely used in peptide synthesis and has similar protective properties.
N-boc-tryptophan: This compound contains an indole group and is used in the synthesis of peptides with tryptophan residues.
Uniqueness: this compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of peptides with specific biological activities and in the study of thienyl-containing amino acids .
Comparison with Similar Compounds
Research and Commercial Considerations
- Commercial Availability: this compound is less commonly listed in catalogs compared to tyrosine or phenylalanine analogs. Suppliers like Kanto Reagents () and 960 Chemical Network () specialize in Boc-protected amino acids, offering custom synthesis services.
- Cost Factors : Thienylalanine’s niche applications and complex synthesis (due to thiophene functionalization) may result in higher pricing (~$200–500/g for research-grade material) compared to tyrosine analogs (~$50–150/g) .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-Boc-thienylalanine with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries or asymmetric catalysis during the Boc-protection step. Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity . Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize racemization, particularly during deprotection steps. For example, trifluoroacetic acid (TFA) in dichloromethane is a common deprotection method, but prolonged exposure should be avoided .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the Boc group (tert-butyl signals at ~1.4 ppm in H NMR) and thienyl protons (aromatic region at 6.5–7.5 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass.
- IR Spectroscopy : Identify characteristic carbonyl stretches (~1680–1720 cm) from the Boc group .
Q. What strategies ensure reproducibility in this compound-based peptide coupling reactions?
- Methodological Answer : Standardize coupling agents (e.g., HATU, DCC) and activation times. Pre-activate the carboxylate group of this compound before introducing the amine component. Monitor coupling efficiency via LC-MS or ninhydrin tests. Document solvent purity, moisture levels, and temperature rigorously to mitigate batch-to-batch variability .
Advanced Research Questions
Q. How can conflicting reports on the stability of this compound under basic conditions be resolved?
- Methodological Answer : Discrepancies often arise from differences in solvent systems or base strength. Design controlled experiments comparing stability in aqueous vs. anhydrous basic conditions (e.g., NaHCO in THF vs. aqueous NaOH). Use kinetic studies (HPLC monitoring) to quantify decomposition rates. Cross-reference findings with computational models (e.g., DFT calculations) to predict vulnerable sites in the molecule .
Q. What experimental approaches elucidate the role of this compound in modulating enzyme-substrate interactions?
- Methodological Answer : Employ biophysical techniques:
- Surface Plasmon Resonance (SPR) : Measure binding affinity () between the Boc-protected amino acid and target enzymes.
- X-ray Crystallography : Co-crystallize the enzyme with this compound to identify binding pockets and conformational changes.
- Molecular Dynamics Simulations : Model the Boc group’s steric effects on substrate docking .
Q. How should researchers optimize orthogonal protection strategies for this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use a combination of acid-labile (Boc) and base-labile (Fmoc) protecting groups. For example, retain Boc on thienylalanine while using Fmoc for other residues. Validate orthogonality by testing deprotection sequences (e.g., piperidine for Fmoc followed by TFA for Boc). Characterize intermediates via MALDI-TOF MS to confirm selective removal .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives. Ensure sample sizes () meet power analysis requirements to detect significant differences (). Report confidence intervals to address variability .
Guidelines for Addressing Contradictions and Gaps
- Data Contradictions : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) as conflicting studies. Use controlled variables to isolate causative factors (e.g., trace metal impurities) .
- Literature Gaps : Prioritize understudied areas, such as the compound’s photostability or metabolic fate in vivo. Use systematic reviews to identify gaps, and design hypothesis-driven studies to address them .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
